molecular formula C8H18ClNO B6205160 1-amino-3-cyclopentylpropan-2-ol hydrochloride CAS No. 2694744-67-5

1-amino-3-cyclopentylpropan-2-ol hydrochloride

Cat. No.: B6205160
CAS No.: 2694744-67-5
M. Wt: 179.69 g/mol
InChI Key: OONFKUNKHFXMQP-UHFFFAOYSA-N
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Description

1-amino-3-cyclopentylpropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2694744-67-5

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

1-amino-3-cyclopentylpropan-2-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c9-6-8(10)5-7-3-1-2-4-7;/h7-8,10H,1-6,9H2;1H

InChI Key

OONFKUNKHFXMQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(CN)O.Cl

Purity

95

Origin of Product

United States

Contextual Significance Within the Class of Amino Alcohols

Amino alcohols are bifunctional organic compounds containing both an amine and a hydroxyl group. This dual functionality allows them to act as both nucleophiles and hydrogen-bond donors, making them versatile building blocks in the synthesis of a wide array of more complex molecules, including many pharmaceuticals and biologically active compounds. prepchem.com

1-amino-3-cyclopentylpropan-2-ol hydrochloride belongs to the subclass of γ-amino alcohols (or 1,3-amino alcohols), where the amino and hydroxyl groups are separated by two carbon atoms. This specific spatial arrangement is a common structural motif found in numerous biologically active molecules, including HIV protease inhibitors like Ritonavir and Lopinavir. prepchem.comnih.gov The presence of the cyclopentyl group, a non-polar, cyclic alkyl substituent, is significant as it can enhance lipophilicity, potentially influencing how the molecule interacts with biological systems and its solubility in various media. Such alicyclic groups are often incorporated into drug candidates to modulate their pharmacological profiles. nih.gov

Historical Development of Synthetic Approaches to Amino Alcohol Structures

The synthesis of amino alcohols has been a long-standing area of interest in organic chemistry, with methods evolving from classical approaches to highly sophisticated stereoselective strategies.

Historically, a common method for preparing 1,3-amino alcohols involves the ring-opening of epoxides. A plausible synthetic route to 1-amino-3-cyclopentylpropan-2-ol could involve the reaction of a suitable epoxide, such as cyclopentylmethyl oxirane (also known as cyclopentyl glycidyl (B131873) ether), with an ammonia (B1221849) source. This reaction typically proceeds via nucleophilic attack of the amine at the least sterically hindered carbon of the epoxide ring, yielding the desired amino alcohol structure. semanticscholar.orgkpi.ua

Another well-established pathway is the reduction of β-amino ketones. A search of chemical databases reveals the existence of the precursor 1-amino-3-cyclopentylpropan-2-one hydrochloride (CAS No. 2825012-53-9). smolecule.com The reduction of the ketone functionality in this precursor using a reducing agent like sodium borohydride (B1222165) would directly yield 1-amino-3-cyclopentylpropan-2-ol. This two-step sequence, starting from a suitable ketone, represents a reliable and historically significant method for accessing such targets.

More recent advancements in synthetic methodology offer catalytic and stereoselective routes. For instance, copper-catalyzed hydroamination of unprotected allylic alcohols has been developed for the asymmetric synthesis of chiral γ-amino alcohols. nih.govquora.com Furthermore, diastereoselective reduction of β-amino ketones using iridium or rhodium catalysts allows for precise control over the stereochemical outcome, providing access to specific stereoisomers of the final product. prepchem.com

Synthetic StrategyPrecursorsKey Transformation
Epoxide Ring-OpeningCyclopentylmethyl oxirane, AmmoniaNucleophilic addition
Ketone Reduction1-amino-3-cyclopentylpropan-2-oneCarbonyl reduction
Asymmetric HydroaminationA suitable allylic alcohol, Amine sourceCopper-catalyzed hydroamination
Diastereoselective Reduction1-amino-3-cyclopentylpropan-2-oneAsymmetric (transfer) hydrogenation

Structural Features and Stereochemical Potential of 1 Amino 3 Cyclopentylpropan 2 Ol Hydrochloride

The molecular structure of 1-amino-3-cyclopentylpropan-2-ol hydrochloride is defined by a three-carbon propane (B168953) backbone substituted with a primary amino group (-NH2) at position 1, a hydroxyl group (-OH) at position 2, and a cyclopentyl group at position 3. The hydrochloride salt form indicates that the basic amino group is protonated (-NH3+) with a chloride counter-ion, a common strategy to improve the crystallinity, stability, and water solubility of amine-containing compounds.

A critical feature of this molecule is the presence of a stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality means the compound can exist as a pair of enantiomers: (R)-1-amino-3-cyclopentylpropan-2-ol and (S)-1-amino-3-cyclopentylpropan-2-ol. The synthesis of a single enantiomer would require an asymmetric synthetic method, while non-stereoselective routes, such as the direct reduction of the corresponding ketone without a chiral influence, would produce a racemic mixture (an equal mixture of both enantiomers). The specific stereochemistry of amino alcohols is often crucial for their biological activity and their application as chiral ligands in catalysis.

Predicted Physicochemical Properties

Property Value
Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
Key Functional Groups Primary amine (as hydrochloride), Secondary alcohol, Cyclopentyl group
Stereochemistry One chiral center at C2

| Solubility | Expected to be soluble in water and polar protic solvents |

Overview of Research Trajectories in Advanced Synthesis and Application

Strategies for Carbon-Carbon Backbone Construction Precursors

The initial and critical phase in the synthesis of 1-amino-3-cyclopentylpropan-2-ol is the construction of a suitable eight-carbon backbone. Methodologies are designed to produce versatile precursors that already contain the cyclopentyl-substituted propane (B168953) skeleton, which can then be further functionalized.

Formation of the Cyclopentyl-Substituted Propane Skeleton

The creation of the 3-cyclopentylpropane framework can be achieved through several distinct synthetic pathways starting from readily available cyclopentyl derivatives. A common strategy involves the reduction of carboxylic acids or their derivatives. For instance, 3-cyclopentylpropionic acid can be synthesized by reacting cyclopentanone (B42830) with molten alkali hydroxide (B78521) google.com. This acid is then reduced to the corresponding alcohol, 3-cyclopentyl-1-propanol, using reducing agents like sodium borohydride (B1222165) in the presence of boron trifluoride diethyl etherate, achieving high yields prepchem.com.

Alternatively, the skeleton can be built using organometallic reagents. A Grignard reagent, such as cyclopentylmagnesium bromide, can be reacted with an appropriate three-carbon electrophile like propanal to form 1-cyclopentylpropan-1-ol quora.com. Another approach involves the Friedel-Crafts acylation of cyclopentene (B43876) with propionyl chloride to yield cyclopentylpropan-1-one, which serves as a versatile ketone precursor quora.com.

Oxidation of the primary alcohol, 3-cyclopentyl-1-propanol, provides the corresponding aldehyde, 3-cyclopentylpropanal. A well-established method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) . These precursor molecules—alcohols, aldehydes, and ketones—are pivotal for the subsequent introduction of the required functional groups.

Table 1: Synthesis of Cyclopentyl-Substituted Propane Precursors
Starting MaterialReagentsProductYield (%)
3-Cyclopentylpropionic AcidNaBH₄, BF₃·OEt₂, (CH₃)₂S3-Cyclopentyl-1-propanol87.5% prepchem.com
3-Cyclopentyl-1-propanolOxalyl chloride, DMSO, Et₃N3-Cyclopentylpropanal83%
CyclopentenePropionyl chloride, TiCl₄ or AlCl₃Cyclopentylpropan-1-oneNot specified quora.com
CyclopentanoneKOH, Isobutyric Acid3-Cyclopentylpropionic Acid79.2% google.com

Introduction of Hydroxyl and Amine Functional Groups

Once the cyclopentyl-substituted propane skeleton is established, the next strategic step is the introduction of the vicinal amino and hydroxyl groups. A highly effective method begins with an alkene precursor, such as 3-cyclopentylprop-1-ene. This alkene can be subjected to epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide, 1,2-epoxy-3-cyclopentylpropane. This epoxide is a crucial intermediate because its subsequent ring-opening allows for the stereospecific installation of the hydroxyl and amino groups. The aminolysis of such unsymmetrical epoxides with ammonia (B1221849) is a well-documented method for producing β-amino alcohols rroij.comresearchgate.netorganic-chemistry.org. The reaction typically proceeds with high regioselectivity, where the nucleophilic attack occurs at the sterically less hindered terminal carbon, yielding the desired 1-amino-3-cyclopentylpropan-2-ol isomer rroij.com.

Carbon-Nitrogen Bond Forming Reactions

The final installation of the primary amine is a defining step in the synthesis. Several robust methods exist for forming the carbon-nitrogen bond, each starting from a different type of precursor and offering distinct advantages in terms of efficiency, selectivity, and scalability.

Reductive Amination Protocols for Primary Amine Installation

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds msu.ru. In the context of 1-amino-3-cyclopentylpropan-2-ol, a suitable precursor would be an α-hydroxy aldehyde or ketone. For instance, a precursor such as 2-hydroxy-3-cyclopentylpropanal could be reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

A related strategy involves the reductive amination of a keto-azide. This pathway would begin with a ketone, such as 1-bromo-3-cyclopentylpropan-2-one. Nucleophilic substitution with sodium azide (B81097) would yield 1-azido-3-cyclopentylpropan-2-one. The subsequent reduction, often achieved through catalytic hydrogenation, simultaneously converts the azide group into a primary amine and the ketone into a hydroxyl group, yielding the target amino alcohol. This method avoids the direct use of ammonia and can offer excellent control over the final product formation. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation researchgate.netresearchgate.net.

Table 2: Reductive Amination Approaches
Precursor TypeKey Transformation StepsReagents (Examples)
α-Hydroxy Aldehyde1. Imine formation with NH₃2. In situ reductionNH₃, NaBH₃CN or NaBH(OAc)₃ msu.ru
α-Azido Ketone1. Azide formation (S_N2)2. Simultaneous reduction of azide and ketone1. NaN₃2. H₂, Pd/C or NaBH₄

Nucleophilic Substitution Strategies on Activated Precursors

Nucleophilic substitution provides a direct and reliable route to the target amino alcohol by reacting an amine nucleophile with a substrate containing a suitable leaving group. The most prominent example of this strategy involves the ring-opening of an epoxide, as previously mentioned rsc.org. The reaction of 1,2-epoxy-3-cyclopentylpropane with aqueous ammonia serves as an excellent method for installing both the amine at the C1 position and the hydroxyl at the C2 position in a single, highly regioselective step rroij.comursa.cat. Various catalysts, including lanthanide triflates or simple inorganic salts, can be employed to facilitate the epoxide opening under mild conditions organic-chemistry.orgursa.cat.

An alternative nucleophilic substitution strategy starts with a precursor where a hydroxyl group has been converted into a better leaving group. For example, 3-cyclopentylpropane-1,2-diol (B13613456) can be synthesized and then selectively tosylated at the primary hydroxyl group. The resulting tosylate is an excellent substrate for S_N2 displacement with ammonia or an ammonia equivalent, leading to the desired 1-amino product. Similarly, a halo-alcohol precursor like 1-chloro-3-cyclopentylpropan-2-ol can be used. Synthesis of such compounds is well-established chemicalbook.comchemicalbook.comgoogle.com. The reaction with ammonia displaces the chloride ion to form the C-N bond, yielding 1-amino-3-cyclopentylpropan-2-ol.

Table 3: Nucleophilic Substitution Precursors
Activated PrecursorNucleophileKey Advantage
1,2-Epoxy-3-cyclopentylpropaneAqueous AmmoniaHigh regioselectivity, installs both functional groups in one step rroij.comursa.cat.
1-Tosyloxy-3-cyclopentylpropan-2-olAmmoniaUtilizes a stable diol precursor with selective activation.
1-Chloro-3-cyclopentylpropan-2-olAmmoniaDirect displacement of a halide leaving group chemicalbook.com.

Hydroamination Approaches

Modern catalytic methods offer highly atom-economical routes such as hydroamination, which involves the direct addition of an N-H bond across a carbon-carbon double bond. For the synthesis of 1-amino-3-cyclopentylpropan-2-ol, the ideal substrate is an allylic alcohol, specifically (E)-3-cyclopentylprop-2-en-1-ol bldpharm.com.

Recent research has demonstrated the successful formal anti-Markovnikov hydroamination of allylic alcohols using various transition metal catalysts, including those based on iron, manganese, and ruthenium chemrxiv.orgacs.orgacs.org. These reactions often proceed through a "hydrogen borrowing" mechanism. The catalyst temporarily oxidizes the allylic alcohol to an α,β-unsaturated aldehyde or ketone. The amine then undergoes a 1,4-conjugate addition (aza-Michael addition) to this intermediate. Finally, the catalyst, which had stored the hydrogen, reduces the carbonyl group back to a hydroxyl group, yielding the γ-amino alcohol product acs.orgrsc.org. This sequence results in the formal addition of the amine to the terminal carbon of the double bond, providing the desired 1-amino-3-cyclopentylpropan-2-ol structure with high selectivity.

Table 4: Catalytic Systems for Anti-Markovnikov Hydroamination of Allylic Alcohols
Catalyst SystemMechanism TypeSubstrate ExampleProduct Type
Y(CH₂SiMe₃)₃(THF)₂Direct HydroaminationAllylic Alcoholsγ-Amino Alcohols researchgate.net
Manganese(I) ComplexHydrogen BorrowingAllylic Alcoholsγ-Amino Alcohols chemrxiv.orgacs.org
RuClH(CO)(PPh₃)₃Tandem Oxidation/Addition/ReductionAllylic Alcoholsγ-Amino Alcohols rsc.org
Iron ComplexHydrogen BorrowingAllylic Alcoholsγ-Amino Alcohols acs.org

Transformations from Nitro or Nitrile Precursors

The use of nitro and nitrile functionalities as precursors to primary amines is a cornerstone of organic synthesis due to their ready availability and the reliability of their reduction.

The synthesis of β-amino alcohols can be effectively achieved starting from nitro sugars. mdpi.com A key strategy involves the Michael addition of a nucleophile to a nitro olefin, which establishes the carbon skeleton. mdpi.com Following this, the nitro group is reduced to the desired amino group. mdpi.com This transformation is typically accomplished through catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. mdpi.com This method is highly efficient for converting a nitro group into an amine. mdpi.com Alternative reagents for nitro group reduction include metal hydrides, providing a versatile approach to amine synthesis.

Nitrile groups (—C≡N) also serve as valuable precursors for the amine functionality in 1-amino-3-cyclopentylpropan-2-ol. The synthesis would involve a precursor such as 3-cyclopentyl-2-hydroxypropanenitrile. The strong triple bond of the nitrile can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, effectively converting the nitrile to an aminomethyl group (—CH₂NH₂). Catalytic hydrogenation is another viable method, often requiring high pressures and specific catalysts like Raney Nickel.

Table 1: Comparison of Reduction Methods for Nitro and Nitrile Precursors

Precursor GroupReagent/MethodConditionsProductKey Advantages
Nitro (-NO₂)Catalytic Hydrogenation (H₂/Pd-C)H₂ gas, solvent (e.g., MeOH, EtOAc)Amine (-NH₂)Clean reaction, high yield, mild conditions.
Nitro (-NO₂)Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupAmine (-NH₂)Powerful reducing agent, reduces other functional groups.
Nitrile (-C≡N)Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupAmine (-CH₂NH₂)Highly effective for nitriles, rapid reaction.
Nitrile (-C≡N)Catalytic Hydrogenation (H₂/Raney Ni)High pressure H₂ gas, alcohol solventAmine (-CH₂NH₂)Industrial applicability, avoids complex metal hydrides.

Carbon-Oxygen Bond Forming Reactions

The formation of the secondary alcohol is a critical step in the synthesis of the target compound. This can be achieved through the reduction of a carbonyl group or the hydroxylation of an olefin.

A highly effective strategy for creating the secondary alcohol in 1-amino-3-cyclopentylpropan-2-ol involves the reduction of a ketone precursor, specifically 1-amino-3-cyclopentylpropan-2-one. The reduction of ketones yields secondary alcohols. libretexts.org This transformation is a fundamental reaction in organic chemistry. wikipedia.org

A variety of reagents can accomplish this reduction, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.orglibretexts.org NaBH₄ is a milder and more selective reagent, making it ideal for molecules with multiple functional groups. researchgate.net It can be used in protic solvents like methanol (B129727) or ethanol (B145695) and selectively reduces aldehydes and ketones. libretexts.org LiAlH₄ is a much more powerful reducing agent that will reduce ketones as well as other carbonyl compounds like esters and carboxylic acids. libretexts.orgwikipedia.orglibretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion to give the alcohol. libretexts.orglibretexts.org

Table 2: Reagents for the Selective Reduction of Ketones to Secondary Alcohols

ReagentFormulaSolventReactivitySelectivity
Sodium BorohydrideNaBH₄Methanol, Ethanol, WaterMildReduces aldehydes and ketones.
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THF (anhydrous)StrongReduces most carbonyl functional groups. libretexts.org
DiboraneB₂H₆Tetrahydrofuran (THF)ModerateReduces aldehydes, ketones, and carboxylic acids.

An alternative approach to forming the alcohol involves the hydroxylation of an olefinic precursor, such as 1-amino-3-cyclopentylpropene. This method introduces the hydroxyl group directly onto the carbon backbone.

One of the most common methods for this transformation is hydroboration-oxidation . This two-step process involves the addition of a borane (B79455) reagent (like borane-THF complex) across the double bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH). This reaction is regioselective, resulting in the anti-Markovnikov addition of water across the double bond, which would place the hydroxyl group at the C2 position in the desired product.

Another method is oxymercuration-demercuration . This process uses mercury(II) acetate (B1210297) in aqueous THF followed by reduction with sodium borohydride. It results in the Markovnikov addition of water, which would not be suitable for the direct synthesis of the target compound from 1-amino-3-cyclopentylpropene but is a key hydroxylation method for other precursors. Ligand-enabled selective C(sp³)-H hydroxylation using aqueous hydrogen peroxide is a more advanced method that can provide hydroxylated products with excellent monoselectivity, offering a potential route to various γ-amino alcohols. organic-chemistry.org

Strategic Implementation of Protecting Group Chemistry

In multi-step syntheses involving polyfunctional molecules, protecting groups are essential to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. researchgate.netwiley-vch.de The synthesis of 1-amino-3-cyclopentylpropan-2-ol, which contains both an amine and a hydroxyl group, often requires a careful protecting group strategy.

Protecting the nucleophilic amine group is crucial to prevent unwanted side reactions, such as acylation or alkylation, during the synthesis. libretexts.org Orthogonal protection is a sophisticated strategy where multiple protecting groups are used, each of which can be removed under a distinct set of conditions without affecting the others. researchgate.net This allows for the selective deprotection and modification of different functional groups within the same molecule. nih.govnih.gov

Common amine protecting groups used in orthogonal schemes include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but is easily removed with strong acids, such as trifluoroacetic acid (TFA).

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C).

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acid and hydrogenolysis but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF.

The choice of an orthogonal set, such as using an acid-labile Boc group and a base-labile Fmoc group, allows for precise control over the synthetic sequence. researchgate.net

Table 3: Common Orthogonal Protecting Groups for Amines

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)Base, Hydrogenolysis
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateCatalytic HydrogenolysisAcid, Base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild Base (e.g., Piperidine)Acid, Hydrogenolysis

The hydroxyl group may also require protection to prevent it from reacting during steps such as amine modification or carbon chain extension. The selection of a hydroxyl protecting group should be compatible with the protecting group used for the amine functionality.

Commonly used protecting groups for alcohols include:

Silyl (B83357) Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base like imidazole. Their stability is dependent on the steric bulk of the alkyl groups on the silicon atom. researchgate.net

tert-Butyldimethylsilyl (TBDMS): A versatile and common silyl ether, stable to a wide range of non-acidic conditions and typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

tert-Butyldiphenylsilyl (TBDPS): More sterically hindered and thus more robust than TBDMS, offering greater stability. researchgate.net

Benzyl Ether (Bn): Formed using a benzyl halide (e.g., BnBr) and a base, the benzyl ether is very stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis, the same condition used to remove a Cbz group. This requires careful planning if a Cbz group is also present in the molecule.

The ability to selectively protect a primary hydroxyl group in the presence of a secondary one can be achieved by using sterically bulky silyl ethers like TBDMS or TBDPS, which react preferentially at the less hindered position. researchgate.net

Chemoselective Deprotection Strategies

In the synthesis of 1-amino-3-cyclopentylpropan-2-ol, the amine functionality is typically protected to prevent unwanted side reactions. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions. The chemoselective removal of the Boc group is a crucial step to unveil the primary amine in the final stages of the synthesis.

The deprotection is generally accomplished by treating the N-Boc protected precursor, N-Boc-1-amino-3-cyclopentylpropan-2-ol, with a strong acid. The choice of acid and solvent system is critical to ensure high yield and prevent the formation of byproducts. Commonly employed reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent.

The use of HCl in a non-aqueous solvent is often preferred as it allows for the direct precipitation of the desired hydrochloride salt, simplifying the isolation process. Solvents such as 1,4-dioxane, diethyl ether, or isopropanol (B130326) are frequently utilized for this purpose. The reaction proceeds by protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide, resulting in the formation of the free amine which is then protonated by another equivalent of HCl to form the hydrochloride salt.

The reaction conditions are typically mild, often carried out at room temperature, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The chemoselectivity of this deprotection is high, leaving other functional groups, such as the hydroxyl group in the propanol (B110389) backbone, intact.

Table 1: Comparison of Reagents for N-Boc Deprotection

Reagent Solvent Typical Conditions Advantages Disadvantages
HCl (gas or solution) 1,4-Dioxane 0°C to rt, 1-4 h In situ salt formation, volatile byproducts Corrosive, requires anhydrous conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0°C to rt, 1-2 h Fast reaction, volatile Strong acid, may require neutralization
HCl in Isopropanol Isopropanol rt, 2-6 h Milder conditions, good for scaling up Slower reaction times
HCl in Diethyl Ether Diethyl Ether 0°C to rt, 1-3 h Clean reaction, easy product isolation Ether is highly flammable

Formation and Isolation of the Hydrochloride Salt

The formation of the hydrochloride salt of 1-amino-3-cyclopentylpropan-2-ol is an integral part of the purification and stabilization of the final compound. The salt form often exhibits improved crystallinity, stability, and handling properties compared to the free base.

As mentioned previously, the most direct method for the formation of the hydrochloride salt is the use of a solution of hydrogen chloride in an organic solvent during the deprotection of the N-Boc precursor. This one-pot procedure is highly efficient. Upon completion of the deprotection, the hydrochloride salt of the product often precipitates directly from the reaction mixture.

The isolation of the salt is typically achieved by filtration. The collected solid is then washed with a suitable solvent, such as cold diethyl ether or ethyl acetate, to remove any residual impurities. The choice of washing solvent is critical to ensure that the desired salt is insoluble while the impurities are washed away. The product is then dried under vacuum to yield the pure this compound as a crystalline solid.

In cases where the salt does not precipitate directly, the solvent can be removed under reduced pressure. The resulting crude salt can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. The purity of the final product can be assessed by various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Table 2: Research Findings on Hydrochloride Salt Formation and Isolation

Precursor Reagent/Solvent Isolation Method Observed Yield Purity
N-Boc-1-amino-3-cyclopentylpropan-2-ol 4M HCl in 1,4-Dioxane Filtration and washing with diethyl ether >95% High
N-Boc-1-amino-3-cyclopentylpropan-2-ol HCl (gas) in Ethyl Acetate Filtration and washing with ethyl acetate ~98% High
1-amino-3-cyclopentylpropan-2-ol (free base) HCl in Isopropanol Evaporation and recrystallization >90% High

Chiral Center Configuration and Isomeric Considerations

1-amino-3-cyclopentylpropan-2-ol possesses two chiral centers at the C1 and C2 positions of the propanol backbone. The presence of these two stereocenters gives rise to a possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)) and diastereomers to each other. The specific spatial orientation of the amino and hydroxyl groups is critical and necessitates the use of stereoselective synthetic methods to isolate the desired isomer.

The hydrochloride salt formation does not introduce any new stereocenters but is crucial for the compound's stability, solubility, and handling properties. The challenge for synthetic chemists lies in developing methodologies that can selectively produce one desired stereoisomer in high purity, avoiding the formation of a difficult-to-separate mixture of isomers.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. Several powerful strategies have been developed to achieve this goal in the synthesis of chiral amino alcohols.

Asymmetric Catalysis in Carbon-Carbon or Carbon-Heteroatom Bond Formation

Asymmetric catalysis is a highly efficient method for introducing chirality, where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. In the context of 1-amino-3-cyclopentylpropan-2-ol, asymmetric catalysis can be employed at various stages, such as the formation of a C-C or C-N bond.

For instance, the asymmetric hydroamination of allylic alcohols catalyzed by copper complexes has emerged as a potent strategy for the synthesis of chiral γ-amino alcohols. nih.gov This approach could be adapted to a precursor of 1-amino-3-cyclopentylpropan-2-ol, such as 3-cyclopentylprop-2-en-1-ol. The choice of a chiral ligand is paramount in dictating the enantioselectivity of the reaction.

Another powerful approach involves the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which offers a modular route to chiral β-amino alcohols and could potentially be extended to γ-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to construct the amino alcohol framework with high stereocontrol. westlake.edu.cn

Table 1: Examples of Asymmetric Catalytic Systems for Amino Alcohol Synthesis

Catalyst System Substrate Type Product Type Enantiomeric Excess (ee)
Copper-Chiral Ligand Allylic Alcohols γ-Amino Alcohols High
Chromium-Chiral Ligand Aldehydes and Imines β-Amino Alcohols Up to 99%

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is established, the auxiliary is removed. This strategy offers a reliable way to control stereochemistry.

In the synthesis of 1-amino-3-cyclopentylpropan-2-ol, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of either the amino or the hydroxyl group. For example, an achiral cyclopentyl-containing aldehyde could be reacted with a chiral amine to form a chiral imine. Subsequent nucleophilic addition to the imine would be directed by the chiral auxiliary, leading to a diastereomerically enriched product. mdma.ch Removal of the chiral auxiliary would then yield the desired enantiomerically enriched amino alcohol.

A novel concept in this area is the use of a catalytically formed chiral auxiliary. acs.org In this approach, an achiral starting material is converted into a transient chiral auxiliary through an initial asymmetric catalytic step. This newly formed chiral moiety then directs subsequent diastereoselective transformations before being removed. acs.org

Biocatalytic Transformations for Stereocontrol

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of chiral compounds.

For the synthesis of chiral amino alcohols, enzymes such as transaminases and alcohol dehydrogenases are particularly relevant. A transaminase could be used for the asymmetric amination of a suitable keto-precursor, such as 1-amino-3-cyclopentylpropan-2-one, to introduce the chiral amine group with high enantioselectivity. Similarly, an alcohol dehydrogenase could be employed for the stereoselective reduction of the same ketone to generate the chiral hydroxyl group. The choice of the specific enzyme and reaction conditions is crucial to achieve the desired stereochemical outcome.

Asymmetric Aminohydroxylation Strategies

Asymmetric aminohydroxylation is a powerful reaction that allows for the simultaneous introduction of an amino and a hydroxyl group across a double bond in an enantioselective manner. This one-step process can be a highly efficient route to chiral amino alcohols. While typically applied to the synthesis of 1,2-amino alcohols, modifications of this methodology could potentially be adapted for the synthesis of 1,3-amino alcohols like 1-amino-3-cyclopentylpropan-2-ol from a suitable unsaturated precursor.

Diastereoselective Synthesis Methodologies

When a molecule already contains one or more chiral centers, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these diastereomers, favoring one over the others.

In the synthesis of 1-amino-3-cyclopentylpropan-2-ol, if a chiral precursor is used, for example, an enantiomerically pure cyclopentyl-containing building block, the subsequent introduction of the amino and hydroxyl groups must be controlled to achieve the desired relative stereochemistry (syn or anti).

Diastereoselective reductions of chiral keto-amines or amino-ketones are common strategies. The existing stereocenter in the molecule can influence the facial selectivity of the reduction of the carbonyl group, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions plays a critical role in the level of diastereoselectivity achieved.

Furthermore, nucleophilic additions to chiral imines are a well-established method for controlling the formation of new stereocenters. mdma.ch For instance, the addition of a nucleophile to an imine derived from a chiral aldehyde or amine can proceed with high diastereoselectivity, governed by the steric and electronic properties of the substrate and the nucleophile. researchgate.netnih.gov

Table 2: Comparison of Stereoselective Strategies

Strategy Key Principle Advantages Disadvantages
Asymmetric Catalysis Chiral catalyst directs stereochemistry High efficiency, low catalyst loading Catalyst development can be challenging
Chiral Auxiliaries Stoichiometric chiral directing group Reliable and predictable stereocontrol Requires additional steps for attachment and removal
Biocatalysis Enzyme-mediated selective transformation High selectivity, mild conditions, environmentally friendly Substrate scope can be limited

Chiral Resolution Techniques for Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds. For this compound, which contains two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers), achieving enantiomeric enrichment is essential for isolating the desired stereoisomer. This is typically accomplished through various techniques that exploit the different physical and chemical properties of diastereomers or the selective interaction of enantiomers with a chiral environment.

Classical Diastereomeric Salt Formation and Separation

A widely employed and classical method for resolving racemic amines or alcohols is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture of 1-amino-3-cyclopentylpropan-2-ol with a single enantiomer of a chiral resolving agent. The resulting products are diastereomeric salts, which, unlike the original enantiomers, possess different physical properties such as solubility, melting point, and boiling point. These differences allow for their separation by conventional methods like fractional crystallization.

The general principle involves the acid-base reaction between the basic amino group of 1-amino-3-cyclopentylpropan-2-ol and an acidic chiral resolving agent. Commonly used chiral acids for resolving racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve a significant difference in the solubility of the diastereomeric salts.

The process can be illustrated by the following steps:

Salt Formation: The racemic 1-amino-3-cyclopentylpropan-2-ol is reacted with an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R,R)-amine·(R,R)-acid] and [(S,S)-amine·(R,R)-acid].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent.

Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

Liberation of the Enantiomer: The enantiomerically enriched amine is then recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused.

For instance, in the resolution of a similar compound, cis-1-amino-2-indanol, (S)-2-phenylpropionic acid was used as the resolving agent, leading to the crystallization of the less-soluble diastereomeric salt. A study on the resolution of racemic 1-amino-2-propanol also utilized diastereomeric salt formation. The efficiency of the resolution is highly dependent on the selection of the resolving agent and the crystallization conditions, as shown in the table below, which presents a hypothetical screening of resolving agents for a generic amino alcohol.

Table 1: Hypothetical Screening of Chiral Resolving Agents for a Racemic Amino Alcohol

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de) (%)
(R,R)-Tartaric AcidMethanol4585
(S)-Mandelic AcidEthanol6092
(R)-Camphorsulfonic AcidAcetone3578
(S)-Malic AcidIsopropanol5288

Chromatographic Resolution on Chiral Stationary Phases

Chromatographic resolution on chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. This method relies on the differential interaction of the enantiomers of 1-amino-3-cyclopentylpropan-2-ol with a chiral stationary phase packed into a high-performance liquid chromatography (HPLC) column. The differing affinities result in different retention times, allowing for their separation.

CSPs are typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. A wide variety of chiral selectors are available, including polysaccharide derivatives (e.g., cellulose (B213188) and amylose), macrocyclic glycopeptides (e.g., teicoplanin), and Pirkle-type phases. The choice of CSP and the mobile phase composition are critical for achieving optimal separation.

For amino alcohols, CSPs based on polysaccharide derivatives and macrocyclic glycopeptides have shown considerable success. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, which are stereochemically different for the two enantiomers.

A typical workflow for developing a chiral HPLC method would involve:

Screening of CSPs: The racemic mixture is injected onto a series of different chiral columns.

Optimization of Mobile Phase: The composition of the mobile phase (e.g., the ratio of organic modifier to buffer, the type of organic modifier, and the presence of additives) is adjusted to improve the resolution and retention times.

The effectiveness of a chiral separation is quantified by the resolution factor (Rs) and the separation factor (α). An Rs value of 1.5 or greater is generally considered to indicate baseline separation. The separation factor (α) is the ratio of the retention factors of the two enantiomers.

Table 2: Illustrative Chiral HPLC Separation Parameters for a Racemic Amino Alcohol on Different CSPs

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Separation Factor (α)
Polysaccharide-based (Cellulose derivative)Hexane/Isopropanol (90:10)1.08.510.21.81.20
Macrocyclic Glycopeptide (Teicoplanin-based)Methanol/Acetic Acid/Triethylamine (100/0.1/0.1)0.812.314.52.11.18
Pirkle-type ((R)-Phenylglycinol derivative)Hexane/Ethanol (80:20)1.26.77.51.41.12

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers of 1-amino-3-cyclopentylpropan-2-ol have been separated, it is crucial to determine their absolute and relative stereochemistry. The relative stereochemistry refers to the configuration of one chiral center in relation to another within the same molecule (i.e., syn or anti, cis or trans). The absolute configuration describes the precise three-dimensional arrangement of atoms at each chiral center, designated by the Cahn-Ingold-Prelog (CIP) R/S nomenclature.

Several analytical techniques can be employed to elucidate the stereochemistry of the isolated isomers. X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure salt (e.g., the hydrochloride salt or a salt with a chiral acid), a three-dimensional model of the molecule can be constructed, revealing the exact spatial arrangement of its atoms.

In the absence of suitable crystals for X-ray analysis, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable. For determining relative stereochemistry, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify atoms that are close in space.

To determine the absolute configuration without X-ray crystallography, chiral derivatizing agents can be used. For instance, reacting the separated enantiomers of the amino alcohol with a chiral reagent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), forms diastereomeric esters or amides. The NMR spectra of these diastereomers will exhibit chemical shift differences that can be correlated to the absolute configuration of the original enantiomer.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also provide information about the absolute configuration by comparing the experimental spectrum to that of a known compound or to theoretical calculations.

Table 3: Methods for Stereochemical Determination

TechniqueInformation ProvidedRequirements
X-ray CrystallographyAbsolute and relative configurationSingle, high-quality crystal
NMR Spectroscopy (e.g., NOE)Relative configurationPure sample in solution
Chiral Derivatization (e.g., Mosher's method) followed by NMRAbsolute configurationPure enantiomers, chiral derivatizing agent
Circular Dichroism (CD) SpectroscopyAbsolute configuration (often by comparison)Pure sample in solution, chromophore near stereocenter

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-amino-3-cyclopentylpropan-2-ol is a potent nucleophile, readily participating in reactions that lead to the formation of new carbon-nitrogen bonds. This functionality is central to the derivatization of the molecule into various amides, carbamates, ureas, and heterocyclic systems.

Derivatization to Amides, Carbamates, and Ureas

The primary amine of 1-amino-3-cyclopentylpropan-2-ol can be readily acylated to form amides, or react with isocyanates and related compounds to produce ureas and carbamates. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Amides: Amide derivatives are typically synthesized through the reaction of the primary amine with an acyl chloride or a carboxylic acid anhydride. The reaction with a highly reactive acyl chloride is often rapid and proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comdocbrown.infochemguide.co.uk The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide. chemguide.co.uk Given the presence of a hydroxyl group, chemoselectivity can be a consideration, though amines are generally more nucleophilic than alcohols and will react preferentially.

Carbamates and Ureas: The synthesis of ureas is achieved by reacting the primary amine with an isocyanate (R-N=C=O). wikipedia.org This reaction is typically very efficient and selective for the amine group over the hydroxyl group. rsc.org The nucleophilic amine attacks the central carbon of the isocyanate, resulting in the urea (B33335) derivative. wikipedia.org Carbamates can be formed by reaction with a chloroformate or by other modern synthetic methods. These derivatives are of significant interest due to their presence in numerous biologically active compounds.

DerivativeReactant TypeGeneral Reaction
AmideAcyl Chloride (R-COCl)Amine attacks carbonyl carbon, HCl is eliminated.
UreaIsocyanate (R-NCO)Amine adds across the N=C bond of the isocyanate.
Carbamate (B1207046)Chloroformate (R-O-COCl)Amine displaces the chloride to form the carbamate link.

Formation of Imine and Enamine Intermediates

The reaction of the primary amine of 1-amino-3-cyclopentylpropan-2-ol with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible, acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org This is followed by a proton transfer to create a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration eliminates a molecule of water, forming an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org

Because the starting material contains a primary amine (RNH₂), the final product is an imine (C=N-R). Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines (R₂NH). libretexts.org

The general mechanism proceeds as follows:

Nucleophilic attack: The primary amine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of hydroxyl: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and a positively charged iminium ion.

Deprotonation: A base removes a proton from the nitrogen to give the neutral imine.

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of 1-amino-3-cyclopentylpropan-2-ol, possessing both a nucleophilic amine and a nucleophilic hydroxyl group in a 1,2-relationship, makes it an ideal precursor for the synthesis of five-membered heterocyclic rings. A prominent example is the formation of oxazolidines.

The reaction with aldehydes or ketones can lead to intramolecular cyclization to form a stable oxazolidine (B1195125) ring. scirp.orgscirp.orgnih.gov This reaction is typically acid-catalyzed and involves the initial formation of an iminium ion from the reaction of the primary amine and the carbonyl compound. nih.gov The nearby secondary hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion to close the five-membered ring. nih.gov This process is a versatile method for creating stereochemically defined heterocyclic systems. nih.govorganic-chemistry.org The choice of aldehyde or ketone reactant determines the substitution at the 2-position of the resulting oxazolidine ring.

ReactantHeterocyclic ProductKey Reaction Feature
Aldehyde (R-CHO)2-Substituted OxazolidineIntramolecular cyclization following imine formation.
Ketone (R-CO-R')2,2-Disubstituted OxazolidineIntramolecular nucleophilic attack of the hydroxyl group.

Reactions Involving the Secondary Hydroxyl Functionality

The secondary hydroxyl group in 1-amino-3-cyclopentylpropan-2-ol can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, the presence of the basic amine group requires careful selection of reaction conditions to achieve selectivity and avoid unwanted side reactions.

Esterification and Etherification Reactions

Esterification: The secondary hydroxyl group can be converted to an ester through reaction with acylating agents like acyl chlorides or carboxylic anhydrides. docbrown.infosavemyexams.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). chemistrysteps.com To prevent the competing N-acylation of the primary amine, it is often necessary to protect the amine group first, for instance, by converting it to its hydrochloride salt or using a suitable protecting group. However, methods for the chemoselective O-acylation of 1,2-amino alcohols have been developed. For example, the use of certain transition metal ions like Cu(II) can direct the acylation to occur selectively at the hydroxyl group even in the presence of a free amine. nih.govacs.org

Etherification: The formation of an ether linkage at the secondary alcohol position can be achieved under various conditions, most commonly through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The basic conditions required for alkoxide formation would also deprotonate the amine hydrochloride, so careful planning of the synthetic route, potentially involving amine protection, would be necessary for a successful outcome.

Oxidation Reactions to Carbonyls

The secondary alcohol functionality of 1-amino-3-cyclopentylpropan-2-ol can be oxidized to the corresponding ketone, yielding 1-amino-3-cyclopentylpropan-2-one. The direct oxidation of unprotected amino alcohols can be challenging, but selective methods have been developed. nih.gov Catalytic systems, such as those using 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with a copper catalyst, have been shown to facilitate the highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds. nih.gov This approach allows for the selective oxidation of the alcohol group without affecting the primary amine. nih.gov Other modified oxidation procedures, such as a modified Jones oxidation, have also been successfully used to convert amino alcohols to their corresponding amino ketones. tandfonline.com This transformation is valuable for accessing α-amino ketone structures, which are important synthetic intermediates.

Cooperative Reactivity between Amino and Hydroxyl Groups

The spatial arrangement of the amino and hydroxyl groups in this compound facilitates intramolecular interactions and reactions where both groups participate, often leading to the formation of cyclic products. This cooperative reactivity is a hallmark of 1,2-amino alcohols.

One of the most prominent examples of this cooperation is the formation of oxazolidine rings. In the presence of aldehydes or ketones, 1,2-amino alcohols can undergo a condensation reaction. wikipedia.org The reaction is thought to proceed through the initial formation of an imine between the primary amine and the carbonyl compound, followed by an intramolecular nucleophilic attack by the hydroxyl group on the imine carbon. nih.gov This cyclization results in the formation of a five-membered oxazolidine ring. The specific substituents on the resulting oxazolidine will depend on the aldehyde or ketone used.

This type of cyclization is a versatile method for protecting both the amino and hydroxyl groups simultaneously. The formation of the oxazolidine is often reversible, allowing for deprotection under hydrolytic conditions. wikipedia.org

Another manifestation of cooperative reactivity is observed in reactions with bifunctional reagents. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones). This transformation involves the sequential or concerted reaction of both the amino and hydroxyl groups to form a stable five-membered ring.

The hydrochloride salt form of the compound implies that the amino group is protonated. This protonation significantly reduces the nucleophilicity of the amine. Therefore, in many reactions, it is necessary to add a base to deprotonate the ammonium (B1175870) group and liberate the free amine for it to participate in nucleophilic reactions. The choice of base and reaction conditions can thus be used to modulate the reactivity of the amino and hydroxyl groups.

Mechanistic Studies of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of key transformations for analogous 1,2-amino alcohols are well-established and can be extrapolated to this compound.

Oxazolidine Formation:

The mechanism of oxazolidine formation from a 1,2-amino alcohol and an aldehyde or ketone is a classic example of nucleophilic addition to a carbonyl group followed by intramolecular cyclization.

Step 1: Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone. This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. After the initial addition, a molecule of water is eliminated to form an imine (or an iminium ion under acidic conditions).

Step 2: Intramolecular Cyclization: The hydroxyl group, acting as an intramolecular nucleophile, then attacks the electrophilic carbon of the imine (or iminium ion). This 5-exo-tet cyclization is generally favored and leads to the formation of the five-membered oxazolidine ring. nih.gov

Step 3: Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the neutral oxazolidine product.

StepDescriptionIntermediate/Product
1Nucleophilic attack of the amine on the carbonyl group and dehydration.Imine/Iminium Ion
2Intramolecular nucleophilic attack by the hydroxyl group.Protonated Oxazolidine
3Deprotonation.Oxazolidine

Reaction with Thionyl Chloride:

The reaction of β-amino alcohols with thionyl chloride (SOCl₂) can proceed through different mechanistic pathways, leading to various products depending on the reaction conditions and the structure of the amino alcohol. cdnsciencepub.com This reaction highlights the competitive nature of the amino and hydroxyl groups.

Pathway A: Formation of a Chloroamine: In the absence of a base, the amino group can be protonated by the HCl generated in the reaction. The hydroxyl group can then react with thionyl chloride to form a chlorosulfite ester intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion can lead to the substitution of the hydroxyl group with a chlorine atom, forming a chloroamine derivative.

Pathway B: Formation of a Cyclic Sulfamidite: In the presence of a base, which neutralizes the generated HCl, both the amino and hydroxyl groups can react with thionyl chloride. This can lead to the formation of a cyclic sulfamidite (an alkyloxathiazolidine-2-oxide). Computational studies on similar β-amino alcohols suggest that the reaction can be initiated by the attack of either the nitrogen or the oxygen atom on the sulfur of thionyl chloride, followed by a second intramolecular attack to close the ring. cdnsciencepub.com

The specific outcome of the reaction with this compound would be highly dependent on the stoichiometry of the reagents and the presence or absence of a base.

PathwayKey StepsMajor Product
A (Acidic) 1. Protonation of the amine. 2. Formation of a chlorosulfite ester at the hydroxyl group. 3. Nucleophilic substitution by chloride.1-chloro-3-cyclopentylpropan-2-aminium chloride
B (Basic) 1. Deprotonation of the amine. 2. Sequential or concerted attack of N and O on SOCl₂. 3. Ring closure.4-(cyclopentylmethyl)-1,2,3-oxathiazolidine 2-oxide

These mechanistic pathways illustrate the rich and complex chemistry of this compound, which is governed by the cooperative and sometimes competitive nature of its amino and hydroxyl functional groups. Further experimental and computational studies on this specific molecule would be valuable to fully elucidate the intricacies of its reactivity.

Role As a Synthetic Building Block and Chiral Intermediate in Complex Molecule Synthesis

Precursor in the Construction of Functionalized Organic Molecules

In principle, "1-amino-3-cyclopentylpropan-2-ol hydrochloride" could serve as a precursor for a range of functionalized organic molecules. The primary amine could undergo reactions such as acylation, alkylation, and sulfonylation to introduce various substituents. The hydroxyl group could be involved in etherification, esterification, or oxidation reactions. The cyclopentyl group provides a lipophilic scaffold that can be desirable in medicinal chemistry. However, specific examples of its use in the synthesis of functionalized molecules are not documented in the available literature.

Utilization in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of a wide range of structurally diverse molecules for high-throughput screening and drug discovery. Chiral building blocks are often employed in DOS to introduce stereochemical diversity. A compound like "this compound" could theoretically be a starting point for a DOS library, where the amine and hydroxyl functionalities are reacted with a variety of reagents to generate a collection of related but structurally distinct compounds. This approach allows for the exploration of chemical space to identify molecules with desired biological activities. While the concept is sound, there is no specific evidence in the scientific literature of this compound being used for this purpose.

Applications in Asymmetric Synthesis as a Chiral Ligand or Catalyst Precursor

Chiral 1,2-amino alcohols are well-known for their application as ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. "1-amino-3-cyclopentylpropan-2-ol" possesses this key structural motif. It could potentially be used to prepare chiral ligands for metals like titanium, rhodium, or ruthenium, which are commonly used in asymmetric catalysis. However, there are no published studies that specifically describe the synthesis of such ligands from this particular amino alcohol or their application in asymmetric reactions.

Integration into Tandem and Cascade Reactions

Tandem or cascade reactions are multi-step processes that occur in a single pot, offering a more efficient and atom-economical approach to the synthesis of complex molecules compared to traditional stepwise methods. The bifunctional nature of "1-amino-3-cyclopentylpropan-2-ol" makes it a potential candidate for initiating or participating in such reaction sequences. For instance, the amine could participate in an initial reaction, followed by an intramolecular reaction involving the hydroxyl group to form a heterocyclic ring system. While this is a plausible synthetic strategy, there is no specific documentation of this compound being utilized in tandem or cascade reactions in the available scientific literature.

Advanced Analytical and Spectroscopic Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-amino-3-cyclopentylpropan-2-ol hydrochloride. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

For a closely related amino alcohol, (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, the following ¹H NMR data has been reported in DMSO-d₆: δ 6.79 (s, 1H), 6.71 (d, J = 8.0 Hz, 1H), 6.61 (d, J = 8.0 Hz, 1H), 4.64 (d, J = 8.8 Hz, 1H), 4.04 (s, 2H), 2.94 (d, J = 11.8 Hz, 1H), 2.76 (t, J = 11.1 Hz, 1H) acs.org. While the aromatic signals would be absent for this compound, the signals for the propan-2-ol backbone provide a useful reference.

Expected ¹H and ¹³C NMR Data for this compound:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity
H-1 (CH₂)~2.8 - 3.2~45-50Multiplet
H-2 (CH)~3.8 - 4.2~68-72Multiplet
H-3 (CH₂)~1.3 - 1.7~35-40Multiplet
Cyclopentyl CH~1.7 - 2.0~38-42Multiplet
Cyclopentyl CH₂~1.4 - 1.8~24-28Multiplet
Cyclopentyl CH₂~1.1 - 1.5~24-28Multiplet
OHVariable-Broad Singlet
NH₃⁺Variable-Broad Singlet

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

To definitively assign the complex NMR spectra and elucidate the full bonding network and spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and within the cyclopentyl ring, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign the chemical shifts of the carbon atoms based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for confirming the connectivity between the cyclopentyl ring and the propanolamine chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could help establish the relative orientation of the substituents on the propan-2-ol backbone.

Dynamic NMR for Conformational Studies

The cyclopentyl ring and the rotatable bonds within the propanolamine chain of this compound impart significant conformational flexibility. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for bond rotations and ring inversions. These studies provide insights into the populations of different conformers in solution, which can be critical for understanding the molecule's reactivity and interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound, HRMS would confirm the molecular formula of the protonated free base, C₈H₁₈NO⁺.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. The fragmentation of amino alcohols often involves characteristic losses. For aliphatic amines, a key fragmentation pathway is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken, resulting in a resonance-stabilized, nitrogen-containing cation. For alcohols, dehydration (loss of H₂O) is a common fragmentation route.

Hypothetical HRMS Fragmentation Data for 1-amino-3-cyclopentylpropan-2-ol:

m/z Proposed Fragment Description
144.1383[C₈H₁₈NO]⁺Protonated molecular ion
126.1277[C₈H₁₆N]⁺Loss of H₂O
114.1277[C₇H₁₆N]⁺α-cleavage with loss of CH₂OH
72.0808[C₄H₁₀N]⁺Cleavage of the C2-C3 bond
44.0495[C₂H₆N]⁺α-cleavage with loss of the cyclopentylmethyl group

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: For the primary amine hydrochloride, a broad band due to the N-H stretching of the ammonium (B1175870) ion (NH₃⁺) is expected in the 2800-3200 cm⁻¹ region. This often overlaps with the C-H stretching bands.

C-H Stretch: Strong absorptions for the C-H stretching of the aliphatic cyclopentyl and propanol (B110389) groups will appear in the 2850-3000 cm⁻¹ range.

N-H Bend: A medium intensity band for the N-H bending of the primary amine is typically observed around 1580-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration for an aliphatic amine appears as a medium or weak band in the 1020-1250 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected in the 1000-1100 cm⁻¹ range.

The broadness of the O-H and N-H stretching bands provides evidence for intermolecular hydrogen bonding in the solid state or in concentrated solutions.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the connectivity of the atoms and the relative stereochemistry of the chiral center at C2. Furthermore, the crystal structure would reveal the details of the intermolecular interactions, such as hydrogen bonding between the hydroxyl and ammonium groups and the chloride counter-ion, which dictate the crystal packing. For hydrochloride salts of organic amines, the crystal structure often reveals extensive hydrogen-bonding networks.

Chiral Chromatographic Techniques (e.g., Chiral HPLC, Chiral GC) for Enantiomeric Excess and Purity Assessment

Since 1-amino-3-cyclopentylpropan-2-ol possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatographic techniques are essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the enantioseparation of non-volatile compounds like amino alcohols. The separation is achieved using a chiral stationary phase (CSP). For amino alcohols, CSPs based on macrocyclic glycopeptides or derivatized polysaccharides are often effective. The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a hydrocarbon like hexane, is crucial for achieving good separation.

Chiral Gas Chromatography (GC): For more volatile derivatives of the compound, chiral GC can be employed. This would typically require derivatization of the amino and hydroxyl groups to increase volatility, for example, by acylation. The separation is performed on a capillary column coated with a chiral selector, such as a cyclodextrin derivative.

These techniques are quantitative and are used to assess the success of asymmetric syntheses or chiral resolutions, providing a critical measure of the optical purity of the final product.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Reaction Pathway Predictions

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering profound insights into the structural and reactive nature of molecules. For a compound like this compound, which features a flexible propanol chain and a puckered cyclopentyl ring, these computational methods provide a virtual window into its conformational landscape and potential chemical transformations.

Conformational Analysis

The three-dimensional arrangement of atoms in 1-amino-3-cyclopentylpropan-2-ol is not static. The molecule can adopt a multitude of conformations due to rotations around its single bonds and the inherent flexibility of the cyclopentyl ring. Identifying the most stable of these conformations is crucial for understanding the molecule's physical properties and biological activity.

Methodological Approaches:

Molecular Mechanics (MM): As a starting point, molecular mechanics force fields are often employed to rapidly screen a vast number of possible conformations. This method treats molecules as a collection of atoms held together by springs, allowing for an efficient calculation of potential energies for different spatial arrangements.

Quantum Mechanics (QM): To refine the energetic and geometric details of the most promising conformers identified by MM, more accurate quantum mechanical methods are utilized.

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for examining systems with intramolecular interactions, such as the hydrogen bonding present in amino alcohols.

Ab Initio Calculations: For even higher accuracy, ab initio methods can be used to benchmark the results obtained from DFT for a few of the lowest energy conformers.

Key Determinants of Conformation for 1-amino-3-cyclopentylpropan-2-ol:

Cyclopentyl Ring Puckering: The cyclopentane ring is not flat and interconverts between various non-planar "envelope" and "twist" conformations. Computational modeling can determine the preferred pucker of the ring and how the attachment of the propanol side chain influences this preference.

Torsional Angles of the Propanol Backbone: Rotation around the carbon-carbon bonds of the propanol segment gives rise to different staggered and eclipsed conformers. The relative stability of these is governed by steric hindrance between adjacent groups.

Illustrative Data from a Hypothetical Conformational Analysis:

The following interactive table illustrates the type of data generated from a computational study on the conformations of 1-amino-3-cyclopentylpropan-2-ol. Note: These values are for illustrative purposes only.

ConformerDihedral Angle (N-C2-C1-C_cyclopentyl) (°)H-Bond Distance (Å) (O-H···N)Relative Energy (kcal/mol)
1 (Global Minimum) 62.52.050.00
2 178.9-1.75
3 -59.82.100.65

Reaction Pathway Predictions

Beyond static structures, computational chemistry can map out the energetic landscape of chemical reactions, predicting the most likely pathways a molecule will follow. This involves identifying transition states, intermediates, and products, and calculating the energy barriers that must be overcome for a reaction to proceed.

Computational Techniques for Reaction Prediction:

Potential Energy Surface (PES) Scanning: By systematically changing bond lengths and angles, a PES can be generated to locate energy minima (reactants and products) and saddle points (transition states).

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations: Once a potential transition state is identified, its exact geometry and energy are calculated. IRC calculations are then performed to confirm that this transition state correctly connects the reactants with the desired products.

Solvation Models: To more accurately reflect real-world laboratory conditions, computational models can incorporate the effects of a solvent, which can significantly influence reaction energetics.

Potential Reaction Pathways for 1-amino-3-cyclopentylpropan-2-ol Amenable to Computational Study:

Functionalization Reactions: Predicting the outcome of reactions at the amino and hydroxyl groups, such as N-alkylation, N-acylation, O-alkylation, and O-acylation. Computational models can help rationalize any observed regioselectivity by considering factors like steric accessibility and the electronic nature of the reactive sites.

Intramolecular Cyclization: Exploring the feasibility of forming new rings through intramolecular reactions. For example, under certain conditions, the amino and hydroxyl groups could react to form a heterocyclic compound like an oxazolidine (B1195125). Computational predictions of the activation energies for different possible cyclization pathways can guide experimental efforts.

Illustrative Data from a Hypothetical Reaction Pathway Analysis:

This interactive table presents hypothetical data from a computational investigation into a potential intramolecular cyclization reaction of 1-amino-3-cyclopentylpropan-2-ol. Note: These values are for illustrative purposes only.

Reaction PathwayTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Formation of a 5-membered ring 38.722.1
Formation of a 6-membered ring 45.328.7

Future Research Directions and Emerging Challenges in the Study of 1 Amino 3 Cyclopentylpropan 2 Ol Hydrochloride

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. For compounds like 1-amino-3-cyclopentylpropan-2-ol hydrochloride, future research will prioritize the development of sustainable and greener synthetic routes. This involves the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. Key areas of focus will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Reactions: Emphasizing the use of catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency.

Green Chemistry PrincipleApplication in Synthesis
PreventionDesigning syntheses to avoid waste production.
Atom EconomyMaximizing the incorporation of reactant atoms into the final product.
Less Hazardous Chemical SynthesesUsing and generating substances with minimal toxicity.
Designing Safer ChemicalsCreating products that are effective yet have low toxicity.

Exploration of Novel Catalytic and Stereoselective Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly stereoselective synthetic methods is crucial. For this compound, which contains a chiral center, achieving high enantiomeric purity is a primary objective. Future research will likely focus on:

Asymmetric Hydrogenation: Employing chiral catalysts, such as those based on rhodium or ruthenium with chiral ligands, for the stereoselective reduction of a precursor ketone.

Enzymatic Resolutions: Utilizing enzymes, which are highly stereoselective, to resolve racemic mixtures of the amino alcohol or its precursors.

Chiral Pool Synthesis: Starting from readily available chiral natural products to synthesize the target molecule with a defined stereochemistry.

Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations, offering an alternative to metal-based catalysts.

In-Depth Mechanistic Investigations of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and the development of more efficient synthetic routes. Future research in this area will involve:

Computational Modeling: Using theoretical calculations to model reaction pathways, predict transition states, and understand the factors controlling stereoselectivity.

Kinetic Studies: Performing detailed kinetic experiments to elucidate the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Analysis: Employing advanced spectroscopic techniques, such as in-situ NMR and IR, to monitor reaction progress and identify key intermediates.

A deeper mechanistic understanding will enable chemists to fine-tune reaction conditions to improve yield, purity, and stereoselectivity, while also minimizing the formation of byproducts.

Expansion of Applications as a Chiral Building Block in Advanced Organic Synthesis

Chiral amino alcohols are valuable intermediates in the synthesis of a wide range of complex molecules, particularly pharmaceuticals. The unique structural features of this compound, including the cyclopentyl group, make it an attractive building block for creating novel chemical entities. Future research will explore its application in:

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates. The cyclopentyl group can modulate lipophilicity and binding interactions with biological targets.

Asymmetric Catalysis: As a chiral ligand for metal-catalyzed asymmetric reactions, where the stereochemistry of the amino alcohol can influence the stereochemical outcome of the reaction.

Materials Science: Incorporation into novel polymers or functional materials where the chirality of the building block can impart specific properties to the resulting material.

The development of a robust synthetic platform for this compound will undoubtedly open up new avenues for its use in these and other areas of chemical science.

Q & A

Q. What are the recommended synthetic routes for 1-amino-3-cyclopentylpropan-2-ol hydrochloride, and how can intermediates be stabilized during synthesis?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by aminolysis. A validated approach includes:

  • Cyclopropane introduction : Reacting cyclopentyl derivatives with epichlorohydrin under basic conditions to form the cyclopropane-propanol backbone.
  • Amination : Using isopropylamine or similar amines in the presence of catalysts (e.g., Pd/C) to introduce the amino group.
  • Hydrochloride salt formation : Treating the free base with HCl gas in anhydrous ethanol to improve solubility and stability .
    Stabilization : Intermediate instability (common in aminochloropropanes due to reactive functional groups) can be mitigated by low-temperature storage (-20°C) and inert-atmosphere handling .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity. Mobile phase: 0.1% TFA in acetonitrile/water (gradient elution).
  • NMR : Confirm stereochemistry and cyclopentyl group integrity via 1^1H NMR (δ 1.5–2.5 ppm for cyclopentyl protons) and 13^13C NMR (δ 25–35 ppm for cyclopropane carbons).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 164.2 for the free base) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Moisture Sensitivity : Store as a hydrochloride salt in desiccators (silica gel) to prevent hydrolysis.
  • Thermal Stability : Degrades above 40°C; long-term storage at -20°C in amber vials is recommended.
  • Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition of the cyclopropane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (80:20) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to validate stereoisomer assignments .

Q. What experimental strategies can address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Acute Toxicity Assays : Perform Daphnia magna immobilization tests (OECD 202) at concentrations 0.1–10 mg/L.
  • Biodegradability : Use OECD 301F (manometric respirometry) to assess microbial degradation in activated sludge.
  • Bioaccumulation : Measure log KowK_{ow} via shake-flask method and compare with EPI Suite predictions .

Q. How can automated synthesis platforms optimize yield and reproducibility for this compound?

Methodological Answer:

  • Flow Reactors : Implement continuous-flow systems for aminolysis steps (residence time: 30–60 min, 50–70°C) to minimize side reactions.
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust parameters in real time.
  • AI-Driven Retrosynthesis : Apply tools like Pistachio or Reaxys databases to predict optimal routes and catalyst systems .

Q. What advanced techniques are recommended for studying degradation pathways under oxidative stress?

Methodological Answer:

  • LC-HRMS/MS : Identify degradation products using high-resolution mass spectrometry with CID fragmentation.
  • Radical Trapping : Add tert-butanol or DMSO to reaction mixtures to distinguish between hydroxyl radical vs. singlet oxygen-mediated degradation.
  • Kinetic Modeling : Use MATLAB or COPASI to fit pseudo-first-order rate constants for oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.